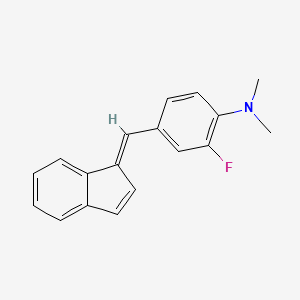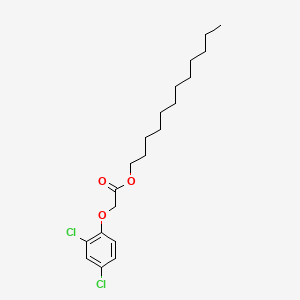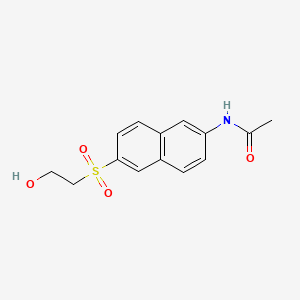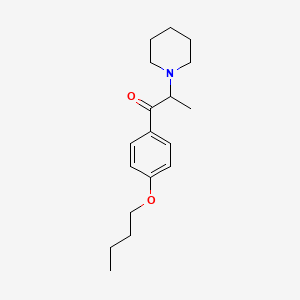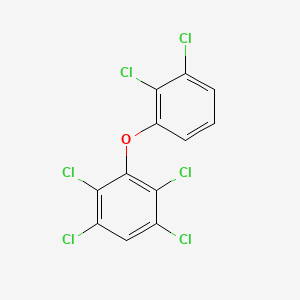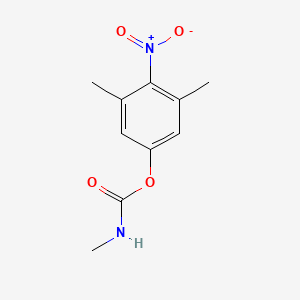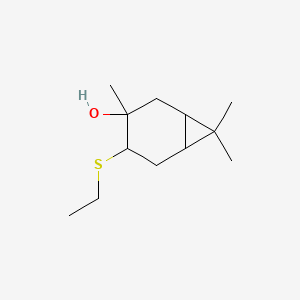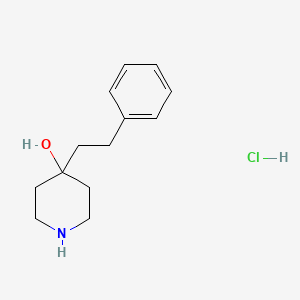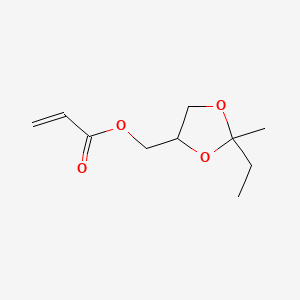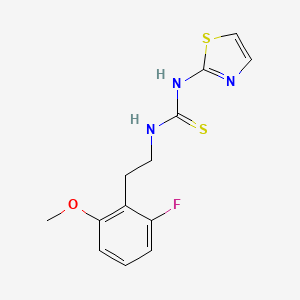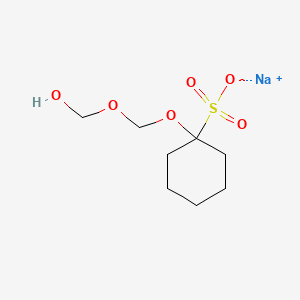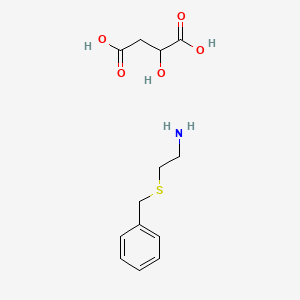
(2-(Benzylthio)ethyl)ammonium hydrogen malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzylthio)ethyl)ammonium hydrogen malate: is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.35866 g/mol . This compound is known for its unique structure, which includes a benzylthio group attached to an ethylammonium moiety, and a hydrogen malate anion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions
Purification: Crystallization or recrystallization techniques to obtain pure product
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification
化学反応の分析
Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Ethylamine derivatives
Substitution: Various substituted ethylammonium compounds
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutics: Investigated for its therapeutic effects in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.
類似化合物との比較
- (2-(Methylthio)ethyl)ammonium hydrogen malate
- (2-(Ethylthio)ethyl)ammonium hydrogen malate
- (2-(Phenylthio)ethyl)ammonium hydrogen malate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the thio group (benzyl, methyl, ethyl, phenyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with molecular targets.
- Applications: While all these compounds have similar applications, (2-(Benzylthio)ethyl)ammonium hydrogen malate is unique due to its specific interactions and stability, making it more suitable for certain applications in drug development and material science.
特性
CAS番号 |
22572-37-8 |
|---|---|
分子式 |
C13H19NO5S |
分子量 |
301.36 g/mol |
IUPAC名 |
2-benzylsulfanylethanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
PYVXEGXCZNNDNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


